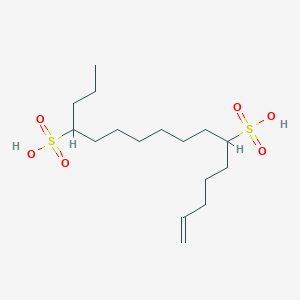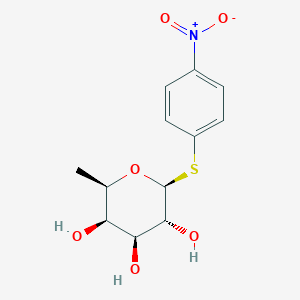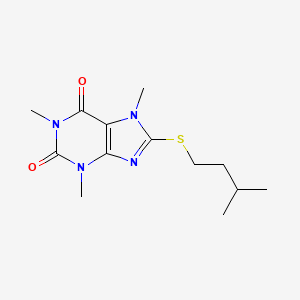
Caffeine, 8-(isopentylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine, 8-(isopentylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is part of the xanthine alkaloid family and is characterized by the addition of an isopentylthio group at the 8th position of the caffeine molecule. This modification can potentially alter its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(isopentylthio)- typically involves the introduction of the isopentylthio group to the caffeine molecule. One common method is the nucleophilic substitution reaction where 8-bromocaffeine is reacted with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of caffeine derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Caffeine, 8-(isopentylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to remove the isopentylthio group.
Substitution: The isopentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkylthiols or amines can be used in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine or other derivatives depending on the extent of reduction.
Substitution: Various caffeine derivatives with different functional groups at the 8th position.
Aplicaciones Científicas De Investigación
Caffeine, 8-(isopentylthio)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thioalkyl substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of caffeine, 8-(isopentylthio)- is similar to that of caffeine. It primarily acts as an antagonist of adenosine receptors, which leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The addition of the isopentylthio group may enhance its lipophilicity, potentially affecting its absorption and distribution in the body.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A related xanthine alkaloid found in chocolate, with milder stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Uniqueness
Caffeine, 8-(isopentylthio)- is unique due to the presence of the isopentylthio group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in different biological activities and potential therapeutic applications compared to its parent compound and other xanthine derivatives.
Propiedades
Número CAS |
73747-35-0 |
|---|---|
Fórmula molecular |
C13H20N4O2S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
Clave InChI |
MGAOAMZOLCYPSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



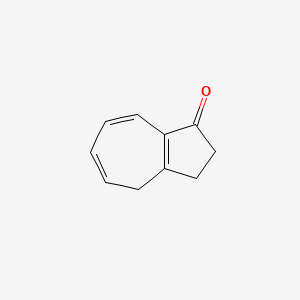

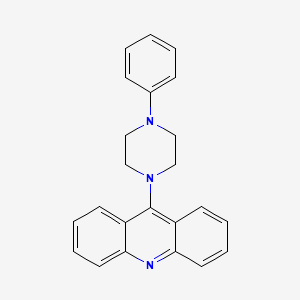
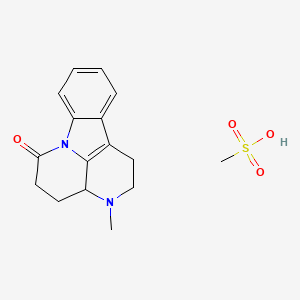
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
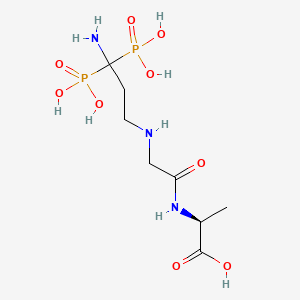
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


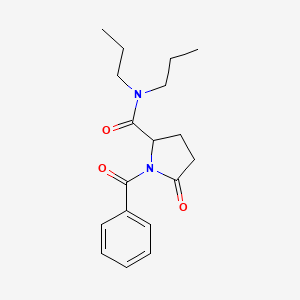
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
